N-(3,4-dimethoxyphenyl)-1-(2-naphthylsulfonyl)-4-piperidinecarboxamide
Description
Synthesis Analysis
The synthesis of piperidine derivatives often involves the use of various organic synthesis techniques, including nucleophilic substitution reactions and condensation processes. For instance, the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives demonstrated the versatility of piperidine chemistry in generating compounds with significant anti-acetylcholinesterase activity, highlighting the synthetic strategies that can be applied to similar compounds like N-(3,4-dimethoxyphenyl)-1-(2-naphthylsulfonyl)-4-piperidinecarboxamide (Sugimoto et al., 1990).
Molecular Structure Analysis
The molecular structure of piperidine derivatives has been analyzed using various techniques such as X-ray diffraction and spectroscopic methods. These analyses reveal the conformational flexibility and the geometric parameters of the piperidine ring, which are crucial for understanding the compound's reactivity and interaction with biological targets. For example, the structural study of poly(thioether-imide-sulfones) based on piperidine derivatives provided insights into the molecular arrangement and stability of these compounds under different conditions (Sonpatki et al., 1999).
Chemical Reactions and Properties
Piperidine derivatives undergo a variety of chemical reactions, including substitutions, additions, and redox reactions. The reactivity is influenced by the presence of substituents on the piperidine ring and the nature of the reacting partners. The study of N-1-naphthyl-3-oxobutanamide in heterocyclic synthesis showed the potential of piperidine derivatives to participate in complex reaction pathways leading to diverse heterocyclic compounds (Hussein et al., 2009).
Physical Properties Analysis
The physical properties of piperidine derivatives, such as solubility, melting point, and stability, are critical for their practical applications. These properties are determined by the molecular structure and the nature of substituents. Research into the synthesis and properties of novel polycyanurates derived from piperidine highlighted the impact of molecular design on the thermal and solubility properties of these compounds (Patel et al., 2006).
Chemical Properties Analysis
The chemical properties of piperidine derivatives, such as acidity/basicity, nucleophilicity/electrophilicity, and the ability to form hydrogen bonds, are essential for their interactions with biological systems and their reactivity in chemical syntheses. The study of microwave-assisted synthesis of specific piperidine derivatives provided insights into the reactivity and potential applications of these compounds in medicinal chemistry (Williams et al., 2010).
properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-1-naphthalen-2-ylsulfonylpiperidine-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5S/c1-30-22-10-8-20(16-23(22)31-2)25-24(27)18-11-13-26(14-12-18)32(28,29)21-9-7-17-5-3-4-6-19(17)15-21/h3-10,15-16,18H,11-14H2,1-2H3,(H,25,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIMOYRPLILFYMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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